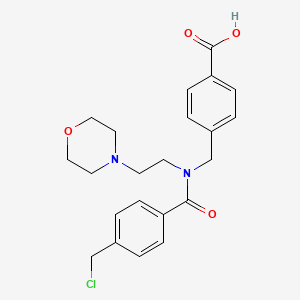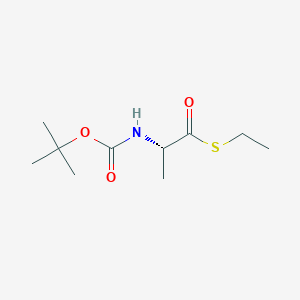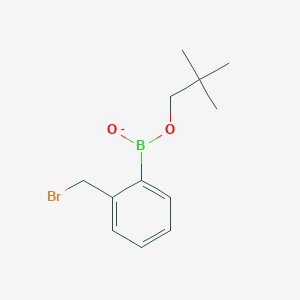![molecular formula C11H17F3O4 B12822659 Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[56]dodecan-9-ol is a unique chemical compound characterized by its trifluoromethoxy group and spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular structure . The reaction conditions often require the presence of a palladium catalyst and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Spirocyclic compounds: Compounds with spirocyclic structures often display unique stability and reactivity.
Uniqueness
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol stands out due to its combination of a trifluoromethoxy group and a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17F3O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(9S,10S)-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol |
InChI |
InChI=1S/C11H17F3O4/c12-11(13,14)18-9-7-17-10(16-6-8(9)15)4-2-1-3-5-10/h8-9,15H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
MQIBFKHLDQUQRX-IUCAKERBSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]([C@H](CO2)OC(F)(F)F)O |
Canonical SMILES |
C1CCC2(CC1)OCC(C(CO2)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)



![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)

![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)

